molecular formula C35H51N11O10S2 B1574726 Eptifibatide Impurity 2

Eptifibatide Impurity 2

Cat. No. B1574726
M. Wt: 849.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.

Scientific Research Applications

Identification and Characterization

  • Study on Eptifibatide Impurity : Research focusing on the characterization of eptifibatide impurities, specifically during drug formulation stability assays, has been conducted. This study was aimed at identifying a new impurity detected in eptifibatide, formulated as a drug product. The impurity was analyzed using tandem mass spectrometry and HPLC systems, leading to its structural elucidation as a linear peptide related to Asp-clipped eptifibatide (Wang, Feder, & Hsieh, 2003).

Analytical Method Development

  • HPLC Method for Eptifibatide and Impurities : A high-performance liquid chromatography (HPLC) method was developed for the separation and simultaneous quantification of eptifibatide and its impurities in pharmaceutical injection formulations. This method was validated for precision, specificity, stability, and robustness, demonstrating its utility in pharmaceutical analysis (Girija, Kasimala, & Anna, 2021).

Drug Formulation and Stability

  • Stabilization of Eptifibatide by Cosolvents : Research on eptifibatide stabilization involved the development of a semi-aqueous formulation for improved drug stability at room temperature. The study proposed a formulation containing ethanol, propylene glycol, and citrate buffer, which showed substantially increased drug stability compared to aqueous vehicles (Zhao & Yalkowsky, 2001).

UV-Spectrophotometric Analysis

  • UV-Spectrophotometric Methods for Eptifibatide Analysis : Research presented simple, rapid, and economical UV-spectrophotometric methods for the analysis of eptifibatide in bulk and parenteral formulations. These methods were validated for accuracy, precision, and ruggedness, proving useful for pharmaceutical analysis (Patil, Ganorkar, & Shirkhedkar, 2015).

properties

Product Name

Eptifibatide Impurity 2

Molecular Formula

C35H51N11O10S2

Molecular Weight

849.98

sequence

Trp-Pro-Cys(1)-NH2, Cys(1)-deamino-hArg-Gly-Asp(Disulfide bond)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.